2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound's IUPAC name, 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide , systematically describes its structure:
- A brominated indole core at the 6-position
- An acetamide group linked to the indole nitrogen
- A 1-ethylpyrrolidine substituent attached via a methylene bridge to the amide nitrogen
The molecular formula C₁₇H₂₂BrN₃O (MW = 364.3 g/mol) was confirmed through high-resolution mass spectrometry. Table 1 summarizes key molecular parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂BrN₃O |
| Exact Mass | 363.0934 Da |
| Degree of Unsaturation | 8 |
| Halogen Content | 21.9% Br by mass |
The structural complexity arises from three distinct pharmacophores: the indole ring's aromatic system, the pyrrolidine's nitrogen-containing heterocycle, and the acetamide's hydrogen-bonding capability.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 8.921 Å
- b = 12.345 Å
- c = 15.678 Å
- β = 98.76°
The indole ring exhibits planarity (mean deviation ≤ 0.02 Å), while the pyrrolidine adopts an envelope conformation with the ethyl group in an axial orientation. Key intermolecular interactions include:
- N-H···O hydrogen bonds between amide groups (2.89 Å)
- C-Br···π interactions (3.42 Å) stabilizing crystal packing
- van der Waals contacts between ethyl chains
Torsion angle analysis showed:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, indole H-2)
- δ 7.89 (d, J = 8.4 Hz, 1H, H-7)
- δ 7.32 (dd, J = 8.4, 1.8 Hz, 1H, H-5)
- δ 7.02 (d, J = 1.8 Hz, 1H, H-4)
- δ 4.52 (m, 1H, pyrrolidine H-2)
- δ 3.84 (s, 2H, CH₂CONH)
¹³C NMR (75 MHz, DMSO-d₆):
- δ 169.8 (amide carbonyl)
- δ 136.2 (C-6-Br)
- δ 123.1-127.4 (indole aromatic carbons)
- δ 58.3 (pyrrolidine C-2)
Infrared Spectroscopy (IR)
Key absorption bands:
- 3285 cm⁻¹ (N-H stretch, amide)
- 1660 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (C-Br vibration)
- 1455 cm⁻¹ (indole ring breathing)
Mass Spectrometry (MS)
ESI-MS (m/z):
Computational Chemistry Studies
Properties
Molecular Formula |
C17H22BrN3O |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-5-6-14(18)10-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22) |
InChI Key |
PIIOQUGCEVRXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Acetamide Intermediate: The brominated indole is then reacted with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-6-carboxylic acid derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its brominated indole structure may interact with biological targets, providing insights into its potential as a bioactive molecule.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom and the acetamide group may enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Key Comparison Points:
Substituent Effects on Bioactivity :
- The 1-ethylpyrrolidin-2-ylmethyl group in the target compound contrasts with aromatic substituents (e.g., benzimidazole in , pyridine in ). Pyrrolidine’s basicity (pKa ~10) could enhance solubility in acidic environments (e.g., lysosomal targeting) compared to neutral aromatic groups.
- Bromopyridine derivatives () exhibit higher molecular weights and lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- Amide coupling methods (e.g., EDC-mediated reactions in ) are common for attaching diverse substituents. The target compound’s synthesis likely involves coupling 6-bromoindole acetic acid with 1-ethylpyrrolidin-2-ylmethylamine.
Structural Rigidity vs. Flexibility :
- Rigid aromatic substituents (e.g., benzimidazole in ) may favor planar interactions with target proteins, while the pyrrolidine group’s flexibility could enable conformational adaptation in binding pockets.
Safety and Hazards: No GHS hazards are reported for analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid (), suggesting brominated indole acetamides may have low acute toxicity.
Research Findings and Trends
- Antioxidant and Anticancer Potential: Indole acetamides with hydroxyimino groups () demonstrate antioxidant activity, with bond angles and lengths (e.g., C(9)-N(1) = 1.376 Å) critical for stability. The target compound’s pyrrolidine group may similarly stabilize reactive intermediates.
- Crystallographic Data : Structural analogs (e.g., ) show strong agreement between experimental and computational geometries, supporting reliable modeling for the target compound.
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic molecule that combines an indole moiety with a substituted acetamide group. This structure is notable for its potential pharmacological properties, which arise from both the indole and the ethylpyrrolidine substituents. The presence of the bromine atom at the 6-position of the indole ring enhances its reactivity and biological profile, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H22BrN3O
- Molecular Weight : 364.3 g/mol
- Key Structural Features :
- Indole Moiety : Known for diverse biological activities.
- Bromine Substitution : Enhances reactivity.
- Ethylpyrrolidine Side Chain : Potentially influences pharmacokinetics and interactions with biological targets.
Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Indoles are often studied for their ability to inhibit cancer cell proliferation. Preliminary data suggest that compounds with similar structures have shown promise in various cancer models.
- Antimicrobial Properties : Indole derivatives can possess antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.
- Neurological Effects : Compounds with indole structures have been associated with neuroprotective effects, possibly influencing neurotransmitter systems.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromoindole | Indole core with bromine substitution | Antimicrobial, anticancer |
| N-(4-Fluorophenyl)acetamide | Acetamide with fluorinated phenyl group | Anti-inflammatory |
| 3-(4-Methylphenyl)indole | Indole with methyl-substituted phenyl | Anticancer |
The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide lies in its combination of a brominated indole structure with an ethylpyrrolidine side chain, which may enhance both lipophilicity and biological activity compared to simpler analogs.
Case Study 1: Anticancer Potential
A recent study evaluated a series of brominated indoles for their anticancer properties using various human cancer cell lines. The results indicated that compounds featuring a bromine atom exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, several substituted indoles were tested against common pathogens. The results showed that brominated variants had superior activity against Staphylococcus aureus and Escherichia coli, suggesting that halogenation plays a crucial role in enhancing antimicrobial properties.
Q & A
Q. How do structural analogs (e.g., 6-fluoro or 5-methoxy indole derivatives) compare in biological activity?
- Methodological Answer :
- Parallel Synthesis : Generate analogs with systematic substitutions (e.g., halogen, methoxy) .
- Dose-Response Curves (IC₅₀) : Compare potency in cytotoxicity assays (e.g., 6-bromo vs. 6-fluoro in ) .
- Crystallographic Overlay : Analyze binding mode differences using Protein Data Bank (PDB) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
